molecular formula C10H14O3 B3195470 (4,5-Dimethoxy-2-methylphenyl)methanol CAS No. 90926-82-2

(4,5-Dimethoxy-2-methylphenyl)methanol

Cat. No. B3195470
CAS RN: 90926-82-2
M. Wt: 182.22 g/mol
InChI Key: LXXMVMUOOPRTFK-UHFFFAOYSA-N
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Description

“(4,5-Dimethoxy-2-methylphenyl)methanol” is a chemical compound with the molecular formula C10H14O3 . It is related to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine .

Scientific Research Applications

Asymmetric Organic Synthesis

(4,5-Dimethoxy-2-methylphenyl)methanol and its derivatives have been studied for their applications in asymmetric organic synthesis. Xiaoyun Hu and Zixing Shan (2020) discussed the progress in synthetic methods of related compounds, emphasizing green chemistry approaches and the use of methanol as a methylating reagent (Hu & Shan, 2020).

Electrochemical Studies

D. Nematollahi and S. M. Golabi (1996) conducted an electrochemical study focusing on the methoxylation reactions of catechol and 4-methylcatechol in methanol, leading to compounds including 4,5-dimethoxy-o-benzoquinone (Nematollahi & Golabi, 1996).

Molecular Crystal Structure Analysis

Research by Minaxi S. Maru and M. Shah (2013) involved synthesizing and analyzing the molecular crystal structure of a compound derived from 4,5-dimethoxy-2-methylphenyl)methanol, highlighting its potential in crystallography and molecular structure studies (Maru & Shah, 2013).

Chiral Inducer Synthesis

Jin-sheng Xie et al. (2015) explored the synthesis of chiral inducers using related compounds, utilizing methanol as part of the process. This research contributes to the field of chiral chemistry, which is crucial for developing specific pharmaceuticals and chemicals (Xie et al., 2015).

Methanol as a Chemical Building Block

F. Dalena et al. (2018) discussed methanol's role as a versatile chemical building block, which is relevant to understanding the broader applications of this compound in various chemical syntheses (Dalena et al., 2018).

properties

IUPAC Name

(4,5-dimethoxy-2-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-7-4-9(12-2)10(13-3)5-8(7)6-11/h4-5,11H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXMVMUOOPRTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1CO)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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